1-(2-Methyl-3H-1,3-benzodiazepin-3-yl)ethan-1-one
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Overview
Description
1-(2-Methyl-3H-1,3-benzodiazepin-3-yl)ethan-1-one is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This specific compound features a benzodiazepine core with a methyl group at the 2-position and an ethanone group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-3H-1,3-benzodiazepin-3-yl)ethan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-methylbenzophenone with ethyl chloroacetate in the presence of a base, followed by cyclization to form the benzodiazepine ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow chemistry techniques to ensure consistent production. The use of automated reactors and precise control of reaction parameters are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methyl-3H-1,3-benzodiazepin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The benzodiazepine ring can undergo electrophilic substitution reactions, particularly at the nitrogen and aromatic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Produces oxides and carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces halogenated or nitrated derivatives.
Scientific Research Applications
1-(2-Methyl-3H-1,3-benzodiazepin-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its interactions with various biological receptors, particularly GABA receptors.
Medicine: Investigated for its potential therapeutic effects in treating anxiety and related disorders.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The compound exerts its effects primarily through interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant properties. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic properties.
Clonazepam: Known for its anticonvulsant effects.
Oxazepam: Used primarily for its anxiolytic and sedative properties.
Uniqueness
1-(2-Methyl-3H-1,3-benzodiazepin-3-yl)ethan-1-one is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. Its methyl and ethanone groups may influence its binding affinity and metabolic stability, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
88820-32-0 |
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Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
1-(2-methyl-1,3-benzodiazepin-3-yl)ethanone |
InChI |
InChI=1S/C12H12N2O/c1-9-13-12-6-4-3-5-11(12)7-8-14(9)10(2)15/h3-8H,1-2H3 |
InChI Key |
HDLMKLALRUEVGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=CN1C(=O)C |
Origin of Product |
United States |
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